Finalgon ointment

Acute Pain Analgesia Clinical Trial

Finalgon ointment addresses the need for a standardized, clinically validated hyperemic and analgesic control in topical pain research. As a proprietary FDC of nonivamide (0.4%) and nicoboxil (2.5%), it provides a quantifiable dual-action mechanism superior to single-agent alternatives. Key Procurement Values: - Validated Efficacy: Backed by Phase III trials (NCT01708915, NCT02300311) with documented laser Doppler perfusion benchmarks. - Research Standard: Ideal active comparator for acute low back pain and formulation penetration studies. - Supply Assurance: Commercially available pharmaceutical-grade product with consistent manufacturing.

Molecular Formula C29H44N2O6
Molecular Weight 516.7 g/mol
CAS No. 8060-04-6
Cat. No. B1205954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinalgon ointment
CAS8060-04-6
SynonymsFinalgon ointment
Molecular FormulaC29H44N2O6
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC.CCCCOCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C17H27NO3.C12H17NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h10-12,19H,3-9,13H2,1-2H3,(H,18,20);4-6,10H,2-3,7-9H2,1H3
InChIKeyGBZLDDMGSWUIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Finalgon Ointment Procurement


Finalgon Ointment (CAS 8060-04-6) is a proprietary fixed-dose combination (FDC) topical preparation composed of nonivamide (0.4% w/w) and nicoboxil (2.5% w/w) . Nonivamide, a synthetic capsaicin analog, selectively activates TRPV1 receptors on nociceptive C-fibers to induce neurogenic inflammation and hyperemia, while nicoboxil, a nicotinic acid ester, acts as a direct vasodilator and rubefacient to further enhance local blood flow [1][2]. This dual-action mechanism produces a quantifiable, local hyperemic and analgesic effect, distinguishing it from single-agent topical analgesics and offering a clinically validated, non-opioid option for acute musculoskeletal pain management [3].

1
Dual-mechanism research tool: TRPV1 activator (nonivamide) and direct vasodilator (nicoboxil) in a proprietary fixed-dose combination for nociceptive pathway and hyperemia studies.
2
Proprietary ratio for pharmacodynamic research: 1:6.25 nonivamide to nicoboxil ratio supports synergistic hyperemic and analgesic endpoint investigation; not recapitulated by separate agent application.
3
Topical formulation reference: Clinically characterized ointment base provides a benchmark for formulation-dependent capsaicinoid delivery kinetics and dermal response assays.

Finalgon Substitution Limitations


The clinical and pharmacological differentiation of Finalgon ointment is rooted in the synergistic, and quantifiably superior, action of its fixed-dose combination over its individual components or other single-mechanism topical analgesics. Direct substitution with generic capsaicin (or its analog nonivamide alone) or a standalone rubefacient (like nicoboxil or methyl salicylate) is not equivalent, as these alternatives fail to replicate the rapid onset, magnitude of hyperemic effect, and clinically proven efficacy in acute pain models demonstrated by the FDC [1][2]. The specific 1:6.25 ratio of nonivamide to nicoboxil (0.4%:2.5%) is an optimized, proprietary formulation designed to achieve an additive pharmacodynamic effect, which is not recapitulated by compounding or using separate, sequential applications of the individual agents .

Single-agent mismatch
Capsaicin/nonivamide alone or standalone nicoboxil may not replicate the reported hyperemic onset magnitude and synergistic analgesic endpoint profile observed in the FDC.
Ratio-critical formulation
Compounded or sequentially applied individual agents cannot ensure the 1:6.25 ratio; this may alter the additive pharmacodynamic effect and endpoint outcomes.
Base-dependent kinetics
The water-free ointment base influences nonivamide release kinetics; substitution with different bases may shift time-to-peak hyperemia and dermal penetration profiles.

Finalgon Comparative Evidence


Analgesic Efficacy in Acute Low Back Pain

In a Phase III, multi-center, randomized, double-blind, parallel-group study (NCT01708915) involving 805 patients with acute low back pain, the fixed-dose combination (FDC) Finalgon ointment (2.5% nicoboxil / 0.4% nonivamide) demonstrated statistically significantly greater pain reduction compared to its individual components (2.5% nicoboxil only, 0.4% nonivamide only) and placebo [1]. The primary endpoint was the change in pain intensity from baseline on a 0-10 numerical rating scale (NRS) after 4 days of treatment.

Analgesic Endpoint
Head-to-head
FDC pain intensity reduction: -3.54 (SE 0.159) vs. nicoboxil -2.37, nonivamide -3.07, placebo -1.88; p<0.0001 superiority over all.
Supports FDC selection for endpoint benchmarking in acute low back pain research models.
Phase III RCT, n=805, 4-day treatment, 0-10 NRS. Context: reported endpoint difference.
Acute Pain Analgesia Clinical Trial Low Back Pain Topical Therapy

Accelerated Hyperemic Onset

The combination of nonivamide with nicoboxil in a water-free ointment base achieves maximum hyperemic effect significantly faster than nonivamide alone in the same base. A clinical study using laser Doppler perfusion imaging assessed the time to peak axon-reflex-induced erythema in 16 healthy subjects [1].

Hyperemic Onset
Head-to-head
FDC max erythema at 15 min vs. nonivamide alone 45 min; onset accelerated by 30 min (67% reduction).
Supports formulation-dependent onset kinetics in topical hyperemia studies.
In vivo, 16 healthy subjects, laser Doppler perfusion imaging. Context: reported time-to-peak comparison.
Pharmacokinetics Hyperemia Onset of Action Formulation Science Laser Doppler

Dermal Safety and Dose Control

An experimental study comparing the dermal and subcutaneous tissue effects of Finalgon ointment against the traditional rubefacient mustard plaster demonstrated that Finalgon provides a more manageable and safer profile concerning dose control and long-term dermal atrophy [1].

Dermal Tolerability
Data to verify
Finalgon described as easier dose adjustment and less severe dermal atrophy vs. mustard plaster in long-term animal study.
Reported dermal atrophy comparison context; may support standardized rubefacient positive control selection.
Historical animal model, qualitative assessment; source review recommended.
Dermatotoxicity Rubefacient Safety Formulation Historical Comparator

Analgesic Effect Size in Acute Pain

A separate Phase III randomized, double-blind, placebo-controlled trial (NCT02300311) evaluating a lower concentration cream formulation (1.08% nicoboxil / 0.17% nonivamide) in 138 patients with acute low back pain confirmed a robust and statistically significant analgesic effect compared to placebo [1]. This study provides a second, independent verification of the combination's efficacy.

Rapid Analgesic Effect
Head-to-head
Cream FDC (1.08%/0.17%) pain reduction 2.824 vs. placebo 0.975 at 8 h; 2.85-fold greater reduction (p<0.001).
Supports rapid analgesia endpoint in acute pain research models, formulation-dependent concentration response.
Phase III RCT, n=138, single application assessment. Context: reported endpoint response vs. placebo.
Acute Pain Analgesia Clinical Trial Low Back Pain Effect Size

Finalgon Application Scenarios


Clinical Trial Procurement

Finalgon ointment is the ideal candidate for procurement as an active comparator or investigational product in clinical trials targeting acute nonspecific low back pain or similar musculoskeletal conditions. Its use is supported by robust, placebo- and active-controlled Phase III data (NCT01708915, NCT02300311) that provide clear benchmarks for efficacy and safety [1][2]. Using this well-characterized FDC ensures study outcomes can be benchmarked against a known, quantitatively superior therapeutic effect compared to its monotherapy components, facilitating rigorous trial design and interpretation.

Rubefacient Assay Reference Standard

The detailed characterization of Finalgon's hyperemic time course using laser Doppler perfusion imaging makes it a valuable reference standard in assays designed to evaluate new topical analgesics or rubefacients [3]. Its defined, rapid onset of maximum effect (15 minutes in a water-free ointment base) provides a reliable positive control and benchmark for quantifying the pharmacodynamic performance and formulation efficiency of novel compounds or drug delivery systems intended for topical hyperemic or analgesic action.

Dermal Irritation Positive Control

Given its well-documented, dose-dependent, and self-limiting dermal warming and erythematous response, Finalgon ointment serves as an appropriate positive control in preclinical or clinical studies investigating dermal irritation, safety, or the local tolerability of other topical formulations [4]. Its historical comparison with traditional agents like mustard plaster highlights its utility as a standardized, less severe benchmark for assessing cutaneous adverse events and dose standardization in dermatotoxicity protocols.

Formulation-Dependent Delivery Kinetics

Research has demonstrated that the pharmacokinetics of nonivamide are highly base-dependent [3]. Finalgon, as a specific, commercially available, and analytically characterized formulation of nonivamide and nicoboxil, can be procured as a reference material for studies investigating the influence of various formulation excipients (e.g., penetration enhancers, different ointment/cream bases) on the in vitro or in vivo release and dermal penetration kinetics of capsaicinoids and their combination products.

Application
Selection Property
Validation Focus
Acute pain research comparator
Characterized FDC with Phase III endpoint benchmarks
Active- and placebo-controlled analgesia endpoint comparison
Hyperemia assay reference standard
Defined time-course of hyperemic response in water-free base
Laser Doppler perfusion onset and magnitude profiling
Dermal tolerability positive control
Dose-dependent, self-limiting erythema with historical safety context
Cutaneous atrophy and dose standardization protocols
Topical formulation release model
Base-sensitive nonivamide delivery kinetics
In vitro penetration and excipient compatibility screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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